Lipophilicity (LogP) Differentiation: Balanced Partitioning vs. Overly Polar or Excessively Lipophilic Analogs
1-Butylpyrrolidin-3-one oxime is predicted to exhibit a LogP in the range of approximately 0.9–1.5, representing a balanced, intermediate lipophilicity compared to key structural analogs . The N-Boc-3-pyrrolidinone oxime exhibits a measured LogP of 1.40, while the unsubstituted 2-pyrrolidinone oxime (different ring position) has an ACD/LogP of −0.56 [1]. The 1-benzyl analog (MW 190.24) is expected to have a LogP >2.0 due to the aromatic benzyl group . This intermediate LogP of the n-butyl analog positions it favorably for applications requiring both aqueous solubility and membrane permeability—a critical balance in CNS drug discovery [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP: ~0.9–1.5 (estimated based on n-butyl substituent contribution) |
| Comparator Or Baseline | N-Boc-3-pyrrolidinone oxime: measured LogP 1.40; 2-Pyrrolidinone oxime: ACD/LogP −0.56; 1-Benzyl-3-pyrrolidinone oxime: predicted LogP >2.0 |
| Quantified Difference | ~1.5–2.5 LogP units higher than 2-pyrrolidinone oxime; ~0.5–1.0 LogP units lower than 1-benzyl analog; comparable to N-Boc analog |
| Conditions | Predicted/calculated values using ACD/Labs Percepta and vendor-reported data; measured LogP for N-Boc analog from BOC Sciences technical datasheet |
Why This Matters
An intermediate LogP value predicts balanced solubility-permeability properties, making the n-butyl analog a preferred choice over the excessively polar 2-pyrrolidinone oxime (LogP −0.56) for CNS-targeted or cell-permeable probe design, while avoiding the metabolic liability and high lipophilicity of the benzyl analog.
- [1] ChemSpider (Royal Society of Chemistry). 2-Pyrrolidinone, oxime (CSID:1013280). ACD/LogP: −0.56. View Source
- [2] Huber, S.K., Höfner, G., Wanner, K.T. Application of the concept of oxime library screening by MS binding assays to pyrrolidine-3-carboxylic acid derivatives as potential inhibitors of GAT1. Bioorg. Med. Chem. 2019, 27, 2753–2763. Demonstrates the importance of lipophilic N-substituents for CNS transporter target engagement. View Source
